YM-254890

描述

Context: G Protein-Coupled Receptor (GPCR) Signaling and Heterotrimeric G Proteins

G protein-coupled receptors (GPCRs) constitute the largest family of membrane-bound receptors and are critical mediators of cellular responses to a wide array of extracellular stimuli, including hormones, neurotransmitters, and photons. nih.govteachmephysiology.com Upon ligand binding, GPCRs undergo conformational changes that enable them to interact with and activate heterotrimeric guanine (B1146940) nucleotide-binding proteins (G proteins). nih.govpnas.org

Heterotrimeric G proteins are composed of three subunits: alpha (α), beta (β), and gamma (γ). nih.govwikipedia.orgbiomolther.org In the inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP) and forms a complex with the Gβγ dimer. wikipedia.orgbiomolther.org Activation by a GPCR promotes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP complex from the Gβγ dimer. wikipedia.orgbiomolther.org Both the activated Gα-GTP subunit and the free Gβγ dimer can then interact with various downstream effector proteins, initiating intracellular signaling cascades that regulate diverse physiological processes. wikipedia.orgbiomolther.org The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, returning the G protein to its inactive heterotrimeric state. biomolther.org

There are four main families of heterotrimeric G proteins based on the Gα subunit: Gαs, Gαi/o, Gαq/11, and Gα12/13. wikipedia.org These families couple to different downstream effectors and mediate distinct cellular responses. For instance, Gαq/11 proteins primarily activate phospholipase C-β, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, and subsequent increases in intracellular calcium levels. nih.gov

Discovery and Isolation of YM-254890

This compound is a macrocyclic depsipeptide natural product. pnas.orgacs.orgnih.gov It was originally isolated from the culture broth of Chromobacterium sp. strain QS3666. pnas.orgacs.orgresearchgate.netbiorxiv.orgjst.go.jpnih.gov The discovery of this compound stemmed from a search for novel inhibitors of platelet aggregation. pnas.orgacs.orgresearchgate.netjst.go.jpnih.gov The strain QS3666 was isolated from a soil sample collected in Okutama, Tokyo, Japan. jst.go.jpnih.gov this compound was purified from the culture supernatant through a process involving solvent extraction, ODS and silica (B1680970) gel flash chromatography, and preparative HPLC. jst.go.jpnih.gov

Recognition of this compound as a Foundational Pharmacological Probe

The identification of this compound as a potent inhibitor of ADP-induced platelet aggregation, a process mediated by the Gq-coupled P2Y1 receptor, highlighted its potential as a pharmacological tool. researchgate.netbiorxiv.orgjst.go.jpnih.govmedchemexpress.com Initial studies indicated that this compound inhibited P2Y1 receptor-mediated Ca2+ mobilization with high potency, without affecting the Gi-coupled P2Y12 receptor-mediated cAMP suppression. researchgate.netbiorxiv.orgmedchemexpress.com This suggested a selective action on Gq signaling pathways. nih.govresearchgate.netbiorxiv.orgmedchemexpress.com

Historically, specific pharmacological modulation of Gα proteins was largely limited to pertussis toxin (inhibiting Gαi/o) and cholera toxin (activating Gαs). researchgate.netacs.org The discovery and characterization of this compound provided the first potent and selective non-protein inhibitor specifically targeting the Gαq/11 subfamily. pnas.orgnih.govbiorxiv.orgresearchgate.netacs.orgacs.org This unique specificity made this compound an invaluable tool for dissecting the roles of Gq/11 proteins in various cellular processes and disease models. pnas.orgnih.govresearchgate.netacs.orgacs.org Its ability to selectively block Gq/11 signaling has been instrumental in advancing the understanding of these pathways on a molecular and cellular level. researchgate.netacs.org

Research findings using this compound have demonstrated its potent inhibition of Gαq/11 heterotrimeric G protein signaling. medchemexpress.comrndsystems.com It has been shown to inhibit ATP/UTP-induced Ca2+ increase mediated by the P2Y2 receptor and carbachol-induced IP1 production via the M1 receptor, both of which are Gq-coupled. rndsystems.com

While initially characterized as highly selective for Gαq/11, some studies have presented evidence suggesting potential effects on other G protein families under certain conditions, indicating a more nuanced "biased inhibition" profile in some cellular contexts. nih.gov Nevertheless, this compound remains a widely used and foundational pharmacological probe for investigating Gq/11-mediated signaling due to its high potency and relative selectivity compared to other available tools. nih.govresearchgate.netacs.orgacs.org

Here is a table summarizing some key research findings related to this compound's inhibitory effects:

属性

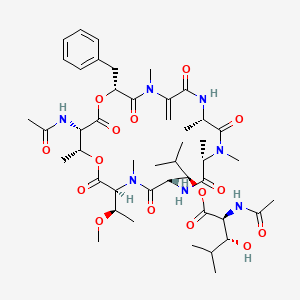

IUPAC Name |

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16,22-hexamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N7O15/c1-22(2)37(56)34(49-30(11)55)45(63)68-38(23(3)4)35-43(61)53(14)36(28(9)65-15)46(64)66-27(8)33(48-29(10)54)44(62)67-32(21-31-19-17-16-18-20-31)42(60)52(13)25(6)39(57)47-24(5)41(59)51(12)26(7)40(58)50-35/h16-20,22-24,26-28,32-38,56H,6,21H2,1-5,7-15H3,(H,47,57)(H,48,54)(H,49,55)(H,50,58)/t24-,26-,27+,28+,32+,33-,34-,35-,36-,37+,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYLWCAYZGFGNF-WBWCVGBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)OC)C)C(C(C)C)OC(=O)C(C(C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)[C@@H](C)OC)C)[C@@H](C(C)C)OC(=O)[C@H]([C@@H](C(C)C)O)NC(=O)C)C)C)C)C)CC2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Ym 254890

Primary Molecular Target: Heterotrimeric Gαq/11 Protein Subfamily

The primary molecular target of YM-254890 is the Gα subunit of heterotrimeric G proteins belonging to the Gαq/11 subfamily. alphalabs.co.uksigmaaldrich.comhellobio.comnih.govpnas.org This subfamily includes Gαq, Gα11, and Gα14. alphalabs.co.ukpnas.orgacs.org this compound exhibits high affinity for these proteins, while showing significantly less potency towards other G protein families like Gαi, Gαs, and Gα12/13. hellobio.comnih.govpnas.orgfrontiersin.orgbiorxiv.org This selectivity makes this compound a crucial tool for dissecting the specific roles of Gαq/11 signaling in various cellular processes. nih.govfrontiersin.org

Inhibition of Guanine (B1146940) Nucleotide Exchange on Gαq/11

The core mechanism by which this compound inhibits Gαq/11 signaling involves interfering with the guanine nucleotide exchange reaction. alphalabs.co.uksigmaaldrich.comhellobio.comnih.govpnas.orgfrontiersin.org In the normal G protein activation cycle, a ligand-bound GPCR acts as a guanine nucleotide exchange factor (GEF), promoting the release of GDP from the Gα subunit and allowing the binding of GTP. nih.govnih.gov This exchange triggers conformational changes that lead to the dissociation of the Gα subunit from the Gβγ dimer and subsequent activation of downstream effectors. nih.govnih.gov this compound effectively blocks this critical step. alphalabs.co.uksigmaaldrich.comhellobio.comnih.govpnas.orgfrontiersin.org

Blockade of Guanosine (B1672433) Diphosphate (B83284) (GDP) Release from Gαq/11

This compound specifically inhibits the release of GDP from the Gαq/11 subunit. alphalabs.co.uksigmaaldrich.comhellobio.comnih.govpnas.orgresearchgate.net By preventing GDP dissociation, this compound effectively traps the Gα subunit in its inactive, GDP-bound state. sigmaaldrich.comhellobio.comnih.govpnas.orgacs.org This blockade of GDP release is the rate-limiting step in G protein activation, and its inhibition by this compound prevents the subsequent binding of GTP, thus halting the activation cycle. nih.govpnas.orgacs.orgnih.gov

Stabilization of the Inactive Guanosine Diphosphate (GDP)-Bound Conformation

The binding of this compound stabilizes the inactive, GDP-bound conformation of the Gαq/11 subunit. nih.govpnas.orgresearchgate.netrcsb.org This stabilization is crucial for its inhibitory action, as it prevents the conformational changes in Gα that are necessary for GDP release and subsequent GTP binding. nih.govpnas.orgresearchgate.net The compound essentially locks the Gα subunit in a state that is unable to effectively interact with downstream effectors. nih.govpnas.orgcsic.es

Structural Elucidation of this compound Binding

Structural studies, particularly X-ray crystallography of the Gαqβγ-YM-254890 complex, have provided detailed insights into how this compound interacts with Gαq and exerts its inhibitory effect. nih.govpnas.orgresearchgate.netrcsb.orgpdbj.org

Identification of the Binding Pocket within Gαq: Interdomain Cleft and Key Linkers (Linker 1 and Switch I)

Here is a table summarizing key residues involved in this compound binding to Gαq based on structural analysis:

| Gαq Domain/Region | Key Residues/Features Involved in this compound Binding | Type of Interaction | Source |

| Interdomain Cleft | Hydrophobic cleft between GTPase and helical domains | Binding Pocket | nih.govpnas.orgresearchgate.netrcsb.orgpdbj.org |

| Linker 1 | Connects α1 and αA helices | Direct Interaction | nih.govpnas.orgresearchgate.netresearchgate.netbiorxiv.org |

| Switch I (Linker 2) | Connects αF helix and β2 strand | Direct Interaction, Stabilized by YM | nih.govpnas.orgresearchgate.netrcsb.orgresearchgate.netbiorxiv.org |

| GTPase Domain | α1 helix, β2 strand | Direct Interaction | nih.govresearchgate.net |

| Helical Domain | αA helix | Direct Interaction | nih.govresearchgate.net |

| Specific Residues | R60 (in Linker 1) | Salt Bridge | pnas.orgresearchgate.net |

| Specific Residues | Val184, Ile190 (in Switch I) | Stabilization | biorxiv.org |

Allosteric Mechanism and "Molecular Adhesive" Hypothesis in Stabilizing the Gα-Gβγ Complex

Furthermore, recent research supports the concept that this compound acts as a "molecular adhesive" or "allosteric glue". pnas.orgcsic.esbiorxiv.orgnih.gov While this compound primarily interacts with the Gα subunit, it has been shown to enhance the interaction and stabilize the complex between Gα and the Gβγ dimer. pnas.orgcsic.esbiorxiv.orgnih.gov This stabilization of the entire heterotrimer in its inactive state is a key aspect of its potent inhibitory effect. pnas.orgcsic.esbiorxiv.org This "molecular adhesive" effect is thought to involve allosteric coupling between the YM-binding site on Gα and the Gβγ-binding interface, leading to positive cooperativity where the presence of Gβγ enhances the preorganization of Gα for YM binding. nih.gov This mechanism provides a more comprehensive understanding of how this compound effectively locks the G protein in an unproductive state, preventing its dissociation and subsequent signaling. pnas.orgcsic.esbiorxiv.org

Here is a table summarizing the proposed mechanisms of this compound action:

| Mechanism | Description | Impact on G Protein Function | Source |

| Guanine Nucleotide Exchange Inhibition | Prevents the exchange of GDP for GTP on Gαq/11. | Halts the activation cycle of Gαq/11. | alphalabs.co.uksigmaaldrich.comhellobio.comnih.govpnas.orgfrontiersin.org |

| GDP Release Blockade | Specifically inhibits the dissociation of GDP from the Gαq/11 subunit. | Traps Gαq/11 in the inactive, GDP-bound state. | alphalabs.co.uksigmaaldrich.comhellobio.comnih.govpnas.orgresearchgate.net |

| Stabilization of Inactive Conformation | Stabilizes the closed, GDP-bound conformation of Gαq/11 by interacting with interdomain linkers. | Prevents conformational changes required for activation. | nih.govpnas.orgresearchgate.netrcsb.org |

| Allosteric Inhibition | Binding at one site (interdomain cleft) influences conformational dynamics at a distant site (nucleotide-binding pocket). | Impairs linker flexibility and stabilizes the inactive state. | pnas.orgresearchgate.netacs.orgbiorxiv.org |

| "Molecular Adhesive" Hypothesis | Enhances the interaction and stabilizes the complex between Gαq/11 and Gβγ. | Locks the entire heterotrimer in the inactive state. | pnas.orgcsic.esbiorxiv.orgnih.gov |

This compound is a natural product, a cyclic depsipeptide isolated from Chromobacterium species QS3666 nih.govfrontiersin.org. It is recognized as a selective inhibitor of Gαq-mediated signaling pathways nih.govfrontiersin.orgbiorxiv.org.

X-ray Crystallographic Analysis of the Gαqβγ–this compound Complex X-ray crystallography has been instrumental in elucidating the precise binding mode of this compound to the heterotrimeric G protein complex. The crystal structure of the Gαqβγ–this compound complex (PDB ID: 3AH8) has been determined, providing a detailed view of the inhibitor's interaction siteacs.orgresearchgate.netpnas.orgrcsb.org.

The crystallographic analysis reveals that this compound binds to a hydrophobic cleft situated between the GTPase and α-helical domains of the Gαq subunit nih.govnih.govrcsb.org. This cleft is formed by the interdomain linkers connecting these two major domains nih.govnih.gov. The binding of this compound in this region stabilizes the inactive, GDP-bound conformation of Gαq nih.govnih.gov.

Key interactions observed in the crystal structure include direct interactions between this compound and residues within the switch I region of Gαq nih.govnih.gov. The binding also appears to impair the flexibility of the linker regions, further contributing to the stabilization of the inactive state nih.govnih.gov. The structure demonstrates how this compound acts as a "molecular glue" or "allosteric glue" that stabilizes the interaction between Gαq and the Gβγ subunits, even though there are minimal direct contacts between this compound and Gβγ in the available structures nih.govbiorxiv.org. This allosteric effect enhances the preorganization of Gαq for this compound binding in the presence of Gβγ nih.govbiorxiv.org.

The resolution of the Gαqβγ–this compound complex crystal structure (PDB ID: 3AH8) has been reported at 2.90 Å rcsb.org. This resolution allows for detailed analysis of the atomic interactions between the inhibitor and the protein complex rcsb.org.

Interactive Data Table: Crystallographic Data for Gαqβγ–this compound Complex (PDB ID: 3AH8)

| Parameter | Value |

| PDB ID | 3AH8 |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 2.90 Å rcsb.org |

| R-Value Work | 0.259 (Depositor) rcsb.org |

| R-Value Free | 0.315 (Depositor) rcsb.org |

| Organism(s) | Rattus norvegicus, Mus musculus, Bos taurus, Chromobacterium sp. rcsb.org |

| Expression System | Trichoplusia ni rcsb.org |

Functional Selectivity and Broadness of Ym 254890 Inhibition

Initial Characterization of YM-254890 as a Gαq/11/14-Specific Inhibitor

Initial studies characterized this compound as a potent and selective inhibitor of Gαq/11 proteins frontiersin.orgnih.govsigmaaldrich.combiorxiv.orgacs.org. It was shown to inhibit intracellular calcium ion mobilization and serum response element (SRE)-mediated transcription stimulated by various receptors coupled to Gαq, while having no effect on those coupled to Gαi, Gαs, or Gα15 in early investigations nih.gov. This specificity for Gαq was indicated by its ability to inhibit ADP-induced platelet aggregation, a process mediated via the Gαq-coupled P2Y1 receptor, without affecting the Gαi-coupled P2Y12 pathway frontiersin.org.

Further research supported this initial characterization, demonstrating that this compound blocked agonist-induced GTPγS binding to Gαq/11 in cell membranes nih.gov. In vitro assays using purified Gαq protein showed that this compound blocked spontaneous GTPγS binding in a concentration-dependent manner, suggesting a stoichiometric interaction nih.gov. Conversely, it had no effect on spontaneous GTPγS binding to Gαs, Gαi1, Gαo, and Gα13 in these early studies nih.gov. The inhibitory mechanism was found to involve binding to a hydrophobic cleft between the GTPase and helical domains of the Gαq subunit, stabilizing the inactive GDP-bound form and preventing GDP release nih.govnih.govacs.org. This binding site and mechanism were supported by X-ray crystal structure analysis of the Gαqβγ–this compound complex nih.gov. The selectivity for Gαq/11/14 was also observed in studies examining conformational changes induced by this compound nih.gov.

Reassessment of Selectivity: Investigation of Effects on Other G Protein Subtypes (Gi, Gs, G12/13, G15)

While initially considered highly selective for Gαq/11, more recent and comprehensive studies have reassessed the selectivity of this compound, revealing a broader spectrum of inhibition than previously understood biorxiv.orgresearchgate.netnih.govnih.govhellobio.com. Using human coronary artery endothelial cells (HCAEC) as a model, researchers performed a systematic pharmacological evaluation of this compound's functional selectivity across multiple G protein-mediated signaling pathways researchgate.netnih.govnih.gov.

These studies confirmed this compound's potent inhibition of Gαq-mediated signaling, such as UTP-activated P2Y2 receptor-mediated Ca2+ signaling and ERK1/2 phosphorylation researchgate.netnih.govnih.gov. However, they unexpectedly found that this compound also significantly suppressed cAMP elevation and ERK1/2 phosphorylation induced by multiple Gαs-coupled receptors, including β2-adrenergic, adenosine (B11128) A2, and PGI2 receptors nih.govnih.gov. This indicated potential inhibition of Gαs proteins nih.gov.

Furthermore, investigations into its effects on Gαi/o signaling yielded complex results researchgate.netnih.govnih.gov. While this compound had no impact on CXCR4/Gαi/o protein-mediated suppression of cAMP production in some contexts, it abolished ERK1/2 activation downstream of these receptors nih.govnih.gov. This suggested a biased inhibition on Gαi/o signaling pathways nih.govnih.gov.

Regarding Gα12/13 and Gα15, initial limited data suggested only a small effect on Gα15-mediated Ca2+ release in some cell lines nih.gov. However, other studies using Gα12/13 activation sensors found that responses mediated by Gα12/13 were insensitive to this compound, confirming that these receptors activate Gα12/13 independently of Gαq/11 inhibition by this compound nih.gov.

The reassessment indicates that this compound, at concentrations around 30 nM, acts as a broader spectrum inhibitor for Gαq and Gαs proteins and exhibits a biased inhibition on Gαi/o signaling, without affecting non-GPCR-mediated cellular signaling researchgate.netnih.govnih.gov.

Data from a study on human coronary artery endothelial cells illustrating the effect of this compound on different G protein pathways:

| G Protein Pathway (Receptor) | Signaling Readout | Effect of 30 nM this compound | Citation |

| Gαq (P2Y2) | Ca2+ signaling | Abolished | researchgate.netnih.govnih.gov |

| Gαq (P2Y2) | ERK1/2 phosphorylation | Abolished | researchgate.netnih.govnih.gov |

| Gαs (Adenosine A2) | cAMP elevation | Significantly suppressed | researchgate.netnih.govnih.gov |

| Gαs (β2-adrenegic) | cAMP accumulation | Significantly suppressed | nih.gov |

| Gαs (PGI2) | cAMP accumulation | Significantly suppressed | nih.gov |

| Gαs (Adenosine A2) | ERK1/2 phosphorylation | Abolished | researchgate.net |

| Gαi/o (CXCR4) | cAMP suppression | No impact | nih.govnih.gov |

| Gαi/o (CXCR4) | ERK1/2 phosphorylation | Abolished | researchgate.netnih.govnih.gov |

| Gα12/13 (FP, CysLT2) | Rho/Ezrin activation | Insensitive | nih.gov |

| Gαi (P2Y12) | cAMP level decrease | No effect (up to 40 μM) | biorxiv.orgnih.gov |

| Gα15 | Ca2+ release | Small effect | nih.gov |

Evidence for Biased Inhibition of G Protein Signaling by this compound

The observation that this compound can differentially affect distinct signaling outputs downstream of the same G protein subtype, particularly Gαi/o, provides evidence for biased inhibition researchgate.netnih.govnih.gov. While it may not affect Gαi/o-mediated cAMP inhibition, it can abolish ERK1/2 activation, suggesting a pathway-specific effect rather than a complete blockade of the G protein itself nih.govnih.gov.

This biased activity highlights the complexity of G protein signaling and the nuanced effects that inhibitors like this compound can exert researchgate.netnih.govnih.gov. The mechanism behind this biased inhibition is still being investigated, but it suggests that this compound might interfere with specific protein-protein interactions or conformational changes required for certain downstream signaling cascades, while leaving others intact nih.govacs.orgnih.govnih.gov.

Recent computational studies suggest that this compound acts as an "allosteric glue" that stabilizes the complex between Gα and Gβγ subunits, enhancing the preorganization for YM binding in the presence of Gβγ nih.govbiorxiv.org. This allosteric mechanism, which involves minimal direct contacts with Gβγ but stabilizes the Gα-Gβγ interaction, could contribute to its functional selectivity and potentially its biased effects on different signaling pathways nih.govbiorxiv.org. Differences in the conformational distributions of various G proteins may also play a role in determining sensitivity to this compound nih.govbiorxiv.org.

The evolving understanding of this compound's selectivity underscores the importance of comprehensive pharmacological profiling across diverse signaling pathways and G protein subtypes to fully characterize the effects of G protein inhibitors.

Cellular and Physiological Consequences of Ym 254890 Application

Modulation of Intracellular Signaling Cascades

The primary impact of YM-254890 is on intracellular signaling pathways mediated by G proteins. While initially characterized as a selective Gαq/11 inhibitor, more recent studies suggest a broader spectrum of activity, also affecting Gαs and exhibiting biased inhibition on Gαi/o signaling under certain conditions. nih.govnih.govbiorxiv.orgresearchgate.nethellobio.com Its inhibitory action on Gαq/11 proteins is potent, typically in the low nanomolar range. acs.orgbiorxiv.org

Regulation of Intracellular Calcium Mobilization

This compound is a potent inhibitor of intracellular calcium mobilization triggered by the activation of Gαq-coupled receptors. pnas.orgnih.govnih.govresearchgate.netmdpi.commedchemexpress.com Gαq activation typically leads to the activation of Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgcapes.gov.br IP3 then mediates the release of calcium from intracellular stores, such as the endoplasmic reticulum. wikipedia.orgcapes.gov.br By inhibiting Gαq, this compound effectively blocks this cascade, preventing the increase in intracellular calcium concentration. pnas.orgnih.govnih.govresearchgate.netmdpi.commedchemexpress.com

Studies have demonstrated this effect across various cell types and receptors. For example, this compound inhibited calcium mobilization induced by ATP/UTP acting on the P2Y2 receptor in human coronary artery endothelial cells (HCAEC) with an IC50 of 50 nM. fishersci.ie It also inhibited ADP-induced calcium increase in platelets via the P2Y1 receptor with an IC50 of 0.031 μM to 1.0 μM, depending on the study conditions. researchgate.netmedchemexpress.com Inhibition of calcium responses mediated by other Gαq-coupled receptors, including P2Y1, P2Y2, CysLT-R1/R2, and muscarinic M1 receptors, has also been reported. pnas.orgnih.govfishersci.ienih.gov

It is important to note that this compound does not affect calcium influx mediated by non-GPCR mechanisms, such as those induced by calcium ionophores like A23187 or by inhibitors of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) like thapsigargin. nih.govnih.govresearchgate.net This highlights its specificity for G protein-mediated calcium signaling.

Data on this compound's effect on calcium mobilization:

| Cell Type | Receptor Targeted (if specified) | Agonist Used | Effect on Ca²⁺ Mobilization | IC₅₀ (where reported) | Source |

| Human Platelets | P2Y1 | ADP | Inhibition | 0.031 - 1.0 μM | researchgate.netmedchemexpress.com |

| HCAEC | P2Y2 | ATP/UTP | Inhibition | 50 nM | fishersci.ie |

| CHO cells | M1 | Carbachol | Inhibition | 95 nM | fishersci.ie |

| GLUTag cells expressing hGPR17L | hGPR17L | MDL29,951 | Inhibition | ~100 nM for robust inhibition | mdpi.com |

| Cells expressing LPA1 or LPA3 receptors | LPA1, LPA3 | LPA | Inhibition | 1 µM essentially eliminated response | researchgate.net |

| Bovine Ciliary Muscle Cells | M3 Muscarinic | Carbachol (CCh) | Abolished initial and sustained phases | 3-10 μM | nih.gov |

Impact on Phospholipase C-β (PLC-β) Activation

Gαq proteins are known to activate β isoforms of phospholipase C (PLC-β). wikipedia.orgcapes.gov.br This activation is a key step in the Gαq signaling cascade, leading to the production of IP3 and DAG. wikipedia.orgcapes.gov.br As a Gαq inhibitor, this compound prevents the activation of PLC-β. nih.gov Studies measuring the production of IP1, a stable metabolite of IP3, have shown that this compound can selectively inhibit IP1 production in a dose-dependent manner, consistent with its ability to block PLC-β activation downstream of Gαq. fishersci.ienih.gov For instance, this compound inhibited carbachol-induced IP1 production in CHO cells expressing the M1 receptor with an IC50 of 95 nM. fishersci.ie

Influence on RhoA Activation Pathways

RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton and other cellular processes. Activation of RhoA can occur downstream of various signaling pathways, including those mediated by G proteins, particularly Gα12/13 and, in some contexts, Gαq. frontiersin.orgnih.gov Research indicates that this compound can inhibit RhoA activation mediated by Gαq-coupled receptors. frontiersin.orgnih.govresearchgate.net For example, this compound inhibited RhoA activation induced by stimulation of the P2Y1 receptor with 2MeSADP in platelets, suggesting that Gαq stimulation is required for this RhoA activation. frontiersin.orgnih.gov Similarly, this compound reduced RhoA activation induced by a GPR43 agonist in HEK293 cells. researchgate.net

Effects on Cyclic AMP (cAMP) Production and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

While initially considered specific for Gαq/11, recent studies have revealed that this compound also affects signaling pathways mediated by other G protein families. nih.govnih.govbiorxiv.orgresearchgate.nethellobio.com Unexpectedly, this compound has been shown to significantly suppress cAMP elevation induced by the activation of several Gαs-coupled receptors, including β2-adrenergic, adenosine (B11128) A2, and PGI2 receptors in human coronary artery endothelial cells. nih.govnih.govbiorxiv.orgresearchgate.net This suggests that this compound can also inhibit Gαs protein signaling. nih.govnih.govbiorxiv.orgresearchgate.netscbt.com

Furthermore, this compound has been observed to inhibit MAPK/ERK phosphorylation. nih.govnih.govbiorxiv.orgresearchgate.nethellobio.combiorxiv.orgresearchgate.net This inhibition extends to pathways activated by Gαq-coupled receptors, such as the P2Y2 receptor, and surprisingly, also to pathways activated by Gαs-coupled receptors (e.g., β2-adrenergic, adenosine A2, PGI2) and Gαi/o-coupled receptors (e.g., CXCR4). nih.govnih.govbiorxiv.orgresearchgate.net This indicates a broader impact on MAPK/ERK signaling downstream of various G protein pathways. nih.govnih.govbiorxiv.orgresearchgate.net For instance, this compound attenuated ERK phosphorylation induced by PAR2 agonists, which signal through Gαq/11. biorxiv.org It also reduced Zn²⁺-induced ERK1/2 phosphorylation, which is partially mediated by Gαq. researchgate.net

However, this compound does not appear to affect cAMP levels decreased by the activation of Gαi-coupled receptors like P2Y12. nih.gov This suggests a biased inhibition on Gαi/o signaling, where it affects MAPK/ERK activation but not the inhibition of adenylyl cyclase leading to decreased cAMP. nih.govnih.govbiorxiv.orgresearchgate.net

Summary of effects on cAMP and MAPK/ERK:

| Signaling Pathway Targeted | Effect of this compound | Source |

| Gαq-coupled MAPK/ERK | Inhibition | nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net |

| Gαs-coupled cAMP elevation | Significant suppression | nih.govnih.govbiorxiv.orgresearchgate.net |

| Gαs-coupled MAPK/ERK | Inhibition | nih.govnih.govbiorxiv.orgresearchgate.net |

| Gαi/o-coupled cAMP suppression | No effect | nih.govnih.govresearchgate.net |

| Gαi/o-coupled MAPK/ERK | Abolished activation | nih.govnih.govresearchgate.net |

Absence of Effect on Non-G Protein-Coupled Receptor-Mediated Cellular Signaling

Crucially, research indicates that this compound does not affect cellular signaling pathways that are independent of GPCRs and G proteins. nih.govnih.govresearchgate.net Studies have shown that this compound does not impact calcium signaling induced by agents that bypass GPCR activation, such as the calcium ionophore A23187 or the SERCA inhibitor thapsigargin. nih.govnih.govresearchgate.net Similarly, it does not affect cAMP elevation induced by direct activation of adenylyl cyclase with forskolin. nih.govnih.govresearchgate.net Furthermore, this compound has been reported to have no impact on growth factor-induced MAPK signaling, which is typically mediated by receptor tyrosine kinases rather than GPCRs. nih.govnih.govresearchgate.net This reinforces the understanding that this compound's primary mechanism of action is through the modulation of G protein activity downstream of GPCRs.

Impact on Cellular Function and Phenotypes

The modulation of intracellular signaling cascades by this compound translates into effects on various cellular functions and phenotypes. Its initial discovery was based on its ability to inhibit platelet aggregation, a process heavily reliant on G protein signaling, particularly via the P2Y1 (Gαq-coupled) and P2Y12 (Gαi-coupled) receptors. jst.go.jpfrontiersin.orgresearchgate.netmedchemexpress.com this compound inhibits ADP-induced platelet aggregation by blocking the Gαq-mediated pathway. jst.go.jpfrontiersin.orgresearchgate.netmedchemexpress.com

Beyond platelet function, this compound's influence on G protein signaling has implications for other cellular processes. For instance, its inhibition of Gαq/11 and Gαs pathways can affect processes regulated by these cascades, such as smooth muscle contraction, hormone secretion, and cell proliferation, depending on the specific cell type and activated receptors. mdpi.comnih.gov The inhibition of MAPK/ERK phosphorylation, a pathway involved in cell growth, differentiation, and survival, also suggests potential impacts on these cellular phenotypes. nih.govnih.govresearchgate.net

While the provided outline focuses on cellular consequences, it's worth noting that the effects observed at the cellular level contribute to physiological outcomes. For example, the inhibition of platelet aggregation by this compound contributes to its antithrombotic properties observed in in vivo models. pnas.orgfrontiersin.orgresearchgate.net

Attenuation of Platelet Activation and Aggregation

This compound has been shown to be a potent inhibitor of platelet activation and aggregation. researchgate.netnih.gov This effect is largely attributed to its inhibition of Gαq-mediated signaling pathways, which are crucial for platelet responses to various agonists. researchgate.netnih.govnih.gov

Studies have demonstrated that this compound inhibits ADP-induced platelet aggregation by blocking the P2Y1 receptor signal transduction pathway. nih.govmedchemexpress.com The P2Y1 receptor is a Gq-coupled receptor involved in initiating platelet aggregation. researchgate.netmedchemexpress.com this compound has been shown to inhibit ADP-induced intracellular Ca2+ elevation, a key event in platelet activation, with reported IC50 values in the sub-micromolar range in human platelet-rich plasma. researchgate.netnih.govmedchemexpress.com

Beyond ADP, this compound has also been found to attenuate platelet aggregation induced by other agonists, including collagen, thrombin receptor agonist peptide (TRAP), arachidonic acid (AA), and U46619. researchgate.netnih.gov This suggests its inhibitory effects extend to multiple Gq-dependent platelet activation pathways. nih.gov

Data on the inhibitory potency of this compound on platelet aggregation induced by various agonists:

| Agonist | Effect on Platelet Aggregation | IC50 Value (Human PRP) | Reference |

| ADP | Inhibited | < 0.6 µM | nih.govmedchemexpress.com |

| Collagen | Attenuated | < 1 µM | researchgate.netnih.gov |

| TRAP | Attenuated | < 1 µM | researchgate.netnih.gov |

| Arachidonic Acid | Attenuated | < 1 µM | researchgate.netnih.gov |

| U46619 | Attenuated | < 1 µM | researchgate.netnih.gov |

This compound also inhibits P-selectin expression induced by ADP or TRAP, further indicating its role in blocking platelet activation markers. nih.gov While it strongly inhibits the binding of fibrinogen to TRAP-stimulated washed platelets, it has no effect on the binding of fibrinogen to purified GPIIb/IIIa, suggesting its action is upstream of GPIIb/IIIa activation. nih.gov

Furthermore, this compound has demonstrated antithrombotic effects in animal models, inhibiting thrombus formation under high-shear stress conditions and reducing recurrent thrombosis in models of arterial thrombosis. researchgate.netnih.govthieme-connect.com

Alterations in Endothelial Cell Responses

Studies using human coronary artery endothelial cells (HCAEC) have investigated the effects of this compound on endothelial cell responses, particularly those mediated by G protein-coupled receptors (GPCRs). nih.govnih.gov

While initially characterized as a selective Gαq/11 inhibitor, research in HCAEC has revealed that this compound can influence signaling pathways beyond Gαq. nih.govbiorxiv.orgnih.gov It has been shown to abolish UTP-activated P2Y2 receptor-mediated Ca2+ signaling and ERK1/2 phosphorylation, confirming its potent inhibition of Gq protein in these cells. nih.govbiorxiv.orgnih.gov

However, unexpected findings indicate that this compound also significantly suppresses cAMP elevation and ERK1/2 phosphorylation induced by multiple Gs-coupled receptors, including β2-adrenergic, adenosine A2, and PGI2 receptors. nih.govbiorxiv.orgnih.gov This suggests a broader inhibitory effect on Gs protein signaling in HCAEC. nih.govbiorxiv.orgnih.gov

Additionally, this compound has been observed to abolish ERK1/2 activation mediated by Gi/o-coupled receptors, such as CXCR4, even though it did not impact the Gi/o protein-mediated suppression of cAMP production. nih.govbiorxiv.orgnih.gov This phenomenon has been termed "biased inhibition," where this compound differentially affects different signaling pathways downstream of Gi/o proteins. nih.gov

Summary of this compound effects on G protein signaling in HCAEC:

| G Protein Subtype | Effect of this compound Inhibition | Downstream Signaling Affected | Reference |

| Gαq | Potent Inhibition | Ca2+ signaling, ERK1/2 phosphorylation | nih.govbiorxiv.orgnih.gov |

| Gαs | Significant Suppression | cAMP elevation, ERK1/2 phosphorylation | nih.govbiorxiv.orgnih.gov |

| Gαi/o | Biased Inhibition | Abolished ERK1/2 activation, no effect on cAMP suppression | nih.govbiorxiv.orgnih.gov |

These findings highlight that in endothelial cells, this compound's effects are not limited to Gαq but encompass a broader range of G protein subtypes, influencing various downstream signaling cascades. nih.govnih.gov

Regulation of Adipocyte Differentiation

Research into the role of G proteins in adipocyte differentiation has also involved the use of this compound as a pharmacological tool. Studies in 3T3-L1 cells, a preadipocyte cell line commonly used to study adipogenesis, have provided insights into the involvement of G proteins in this process. plos.orgnih.govresearchgate.net

In the context of sweet taste-sensing receptors and their influence on adipogenic differentiation, this compound has been used to probe the involvement of Gq family proteins. plos.orgnih.govresearchgate.net One study found that endothelin-1 (B181129) inhibits the differentiation of 3T3-L1 cells, and this inhibition was canceled by the addition of this compound. plos.org This suggests that endothelin-1 exerts its anti-adipogenic effect through the activation of a this compound-sensitive G protein, likely Gαq. plos.org

Conversely, the same study investigated the effects of sweeteners like sucralose (B1001) and saccharin (B28170) on 3T3-L1 differentiation. plos.orgnih.govresearchgate.net These sweeteners were found to reduce the expression of key adipogenic markers like PPARγ and C/EBPα and inhibit triglyceride accumulation. plos.orgnih.govresearchgate.net However, these anti-adipogenic effects of sweeteners were not impeded by this compound, but rather by inhibiting Gαs signaling. plos.orgnih.govresearchgate.net This indicates that while Gq may be involved in certain inhibitory pathways of adipogenesis (e.g., mediated by endothelin-1), the anti-adipogenic effects of sweeteners in this model are mediated through a Gs-dependent, this compound-insensitive pathway. plos.orgnih.govresearchgate.net

Further research suggests that inhibiting Gq protein signaling can enhance thermogenic adipocyte differentiation in murine and human adipose precursor cells. acs.orgresearchgate.net The Gq inhibitors this compound and FR900359 have been shown to inhibit Gq signaling in primary murine brown adipocytes, leading to enhanced differentiation. acs.org This highlights a potential role for Gq signaling as a negative regulator of thermogenic adipogenesis, which can be modulated by inhibitors like this compound. acs.orgresearchgate.net

Preclinical Research and Potential Therapeutic Implications of Ym 254890

Application in Elucidating G Protein-Coupled Receptor (GPCR) Biology

YM-254890 serves as a crucial tool for dissecting the complexities of GPCR-Gαq/11 coupling and the downstream signal transduction networks.

Dissecting GPCR-Gαq/11 Coupling and Specificity

This compound selectively inhibits the Gαq/11 subfamily, which includes Gαq, Gα11, and Gα14, while generally sparing other G protein subtypes like Gαi, Gαs, and Gα12/13. medchemexpress.comfrontiersin.orgacs.org This selectivity allows researchers to specifically investigate the involvement of Gαq/11 in the signaling of various GPCRs. Studies have shown that this compound inhibits calcium mobilization induced by various Gαq-coupled receptors, such as the P2Y1 and P2Y2 purinergic receptors and the CysLT-R1/R2 receptors. biorxiv.org Conversely, it has shown no effect on signaling mediated by Gαi-coupled receptors like the P2Y12 receptor at certain concentrations. medchemexpress.comfrontiersin.orgbiorxiv.org This differential inhibition helps in confirming the coupling of specific receptors to the Gαq/11 pathway.

Deciphering Gαq/11 Roles in Complex Signal Transduction Networks

Activation of Gαq/11 typically leads to the activation of phospholipase Cβ (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.org This cascade results in increased intracellular calcium levels and activation of protein kinase C (PKC). wikipedia.org By inhibiting Gαq/11, this compound allows researchers to isolate and study the contributions of this specific pathway within intricate cellular signaling networks. For example, studies on platelet activation, which involves multiple G protein pathways, have utilized this compound to specifically investigate the role of Gαq-mediated signaling in responses to agonists like ADP. nih.govmedchemexpress.comresearchgate.net

Efficacy in In Vivo Disease Models

Preclinical studies in animal models have explored the potential therapeutic implications of this compound, particularly in the context of vascular diseases and oncology.

Antithrombotic and Thrombolytic Effects in Animal Models

This compound has demonstrated significant antithrombotic and thrombolytic effects in various animal models. In a rat model of electrically induced carotid artery thrombosis, this compound dose-dependently inhibited ex vivo ADP-induced platelet aggregation and prolonged the time to occlusion. researchgate.netnih.gov It also showed thrombolytic activity by shortening the time to reperfusion and preventing reocclusion after thrombolysis with a tissue-type plasminogen activator. nih.gov Studies in mice using a FeCl3-induced carotid artery injury model also showed that this compound inhibited thrombus formation. thieme-connect.comthieme-connect.comnih.gov Furthermore, in a model of cyclic flow reductions in the femoral artery of cynomolgus monkeys, intravenous administration of this compound dose-dependently inhibited recurrent thrombosis. nih.govresearchgate.netnih.gov

Impact on Vascular Pathologies (e.g., Thrombosis, Neointima Formation)

Beyond acute thrombosis, this compound has been investigated for its effects on chronic vascular pathologies, such as neointima formation. Neointima formation, a key process in the development of atherosclerosis and restenosis after vascular injury, involves the proliferation and migration of vascular smooth muscle cells. Oral administration of this compound has been shown to dose-dependently inhibit neointima formation after vascular injury in mice. thieme-connect.comthieme-connect.comnih.gov Its inhibitory potency in this model was reported to be greater than that of clopidogrel. thieme-connect.comthieme-connect.comnih.gov

Here is a summary of the effects of this compound in animal models of thrombosis and neointima formation:

| Model | Species | Effect of this compound | Key Findings |

| Electrically induced carotid artery thrombosis | Rat | Inhibited thrombus formation, prolonged time to occlusion, showed thrombolytic effects | Dose-dependent inhibition of platelet aggregation; shortened reperfusion time and prevented reocclusion after thrombolysis. researchgate.netnih.gov |

| FeCl3-induced carotid artery injury | Mouse | Inhibited thrombus formation, inhibited neointima formation | Inhibited ex vivo platelet aggregation; dose-dependent inhibition of neointima formation, more potent than clopidogrel. thieme-connect.comthieme-connect.comnih.gov |

| Cyclic flow reductions in femoral artery | Cynomolgus monkey | Inhibited recurrent thrombosis | Dose-dependent inhibition of recurrent thrombosis without affecting systemic blood pressure or bleeding time. nih.govresearchgate.netnih.gov |

Investigational Use in Oncological Models (e.g., Uveal Melanoma)

The Gαq pathway is known to be activated in certain cancers, including a significant proportion of uveal melanoma cases, often due to mutations in GNAQ or GNA11 genes. wikipedia.orgaacrjournals.orgfigshare.comnih.gov Preclinical studies have explored the potential of targeting this pathway with this compound in oncological models. In human uveal melanoma cell lines and xenograft models, this compound has been shown to inhibit downstream signaling and in vitro growth in cells harboring relevant mutations (e.g., GNAQ G48V, R183Q, Q209L, and CYSLTR2 L129Q). aacrjournals.orgfigshare.comnih.gov While this compound as a single agent slowed tumor growth in vivo, it did not cause tumor regression in human uveal melanoma xenografts. aacrjournals.orgfigshare.comnih.gov However, combining this compound with a MEK inhibitor led to sustained inhibition of the MAPK pathway, synergistic growth inhibition in vitro, and tumor shrinkage in vivo. aacrjournals.orgfigshare.comnih.gov This suggests that targeting Gαq with agents like this compound, potentially in combination therapies, could be a promising strategy for treating Gαq-driven melanomas. aacrjournals.orgfigshare.comnih.gov

Exploration in Other Pathophysiological Contexts (e.g., Pain, Hypertension, Asthma, Peripheral Arterial Disease)

Preclinical investigations have explored the potential therapeutic implications of inhibiting Gαq/11 signaling with this compound in several disease areas beyond its initial identification as a platelet aggregation inhibitor.

In the context of pain , studies in mice using acute pain models have demonstrated that systemic administration of this compound produced anti-nociceptive effects. nih.gov However, systemic administration also led to substantial inhibition of locomotion, which could limit its therapeutic utility. nih.gov To address this, local administration via intrathecal injection was explored, which resulted in lasting analgesia and significantly augmented the anti-nociceptive effects of morphine without negatively impacting locomotor behavior. nih.gov Electrophysiological studies further supported these findings, showing that this compound reduced the excitability of dorsal root ganglion (DRG) nociceptor neurons and enhanced their inhibition by opioids. nih.gov

Regarding hypertension , systemic administration of this compound has been observed to cause a substantial decrease in blood pressure in mice and rats following bolus injections. nih.govnih.gov While indicating an effect on the cardiovascular system, this hypotensive effect was noted as a concern for systemic therapeutic application. nih.gov

In asthma , preclinical studies utilizing Gαq/11 inhibitors, including the structurally related compound FR900359, have shown promise. Inhibition of Gαq has been explored as a strategy due to the known role of Gαq-coupled receptors in airway smooth muscle contraction. nih.gov Local delivery, such as inhalation, has been suggested as a potential route of administration to achieve therapeutic efficacy in the airways while potentially minimizing systemic side effects like blood pressure changes. nih.gov Studies with FR900359 demonstrated blockade of methacholine-induced increases in airway resistance in mice and reversal of methacholine-induced murine tracheal and lung tissue constriction, as well as histamine-induced porcine and human airway constriction ex vivo. nih.gov this compound has also been discussed in the context of having potential for treating asthma. acs.orgnih.govbiorxiv.orgmdpi.com

The effect of this compound on experimental peripheral arterial disease in rats has been investigated in preclinical studies. sloankettering.edudntb.gov.ua this compound was originally developed as an antithrombotic agent by Astellas Pharma and demonstrated effectiveness in inhibiting thrombus formation in a vascular carotid injury model in mice. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Studies

Preclinical studies have aimed to characterize the pharmacokinetic and pharmacodynamic properties of this compound to understand its behavior in biological systems and inform its potential therapeutic application.

This compound functions as a potent and selective inhibitor of the Gαq/11 subfamily of G proteins. nih.govfrontiersin.orgresearchgate.netpnas.org Its mechanism involves inhibiting GDP-GTP exchange, thereby stabilizing the inactive Gα-GDP state. nih.govfrontiersin.orgaacrjournals.orgresearchgate.netpnas.org Furthermore, recent studies suggest that this compound also enhances the interaction between the Gα and Gβγ subunits, effectively locking the entire heterotrimer in an inactive conformation. pnas.org

Systemic Exposure and Metabolic Stability Considerations

Pharmacokinetic studies, including the development of sensitive analytical methods for quantifying this compound in biological samples, have been conducted. frontiersin.orgfrontiersin.orgfrontiersin.org Preclinical data indicate that this compound exhibits low oral bioavailability. frontiersin.orgnih.gov

Metabolic stability studies using liver microsomes have shown that this compound undergoes metabolism. In human liver microsomes, the half-life of this compound was determined to be 27.3 minutes, while in mouse liver microsomes, it was 16.9 minutes. acs.orgnih.gov These findings suggest a high intrinsic clearance for the compound. acs.org

Tissue distribution studies in mice following intratracheal administration revealed low concentrations of this compound in the brain and blood plasma, with higher levels detected in the lung and kidney. acs.orgnih.gov Following peroral administration, low absorption was observed, with the highest concentrations found in the eye and kidney, in addition to the gut. frontiersin.orgfrontiersin.org this compound exhibits low to moderate plasma protein binding, with approximately 79% bound in plasma. acs.orgnih.gov The chemical stability of this compound is generally high across a range of pH values, although some degradation was noted at strongly basic pH conditions. acs.orgnih.gov

Comparative Analysis with Structurally Related Gαq/11 Inhibitors (e.g., FR900359)

This compound is structurally very similar to another macrocyclic depsipeptide, FR900359, which also acts as a potent and selective inhibitor of Gαq/11. nih.govfrontiersin.orgacs.orgnih.govbiorxiv.org The two compounds differ by only two substituents, with FR900359 being slightly larger and more lipophilic than this compound. frontiersin.orgacs.orgnih.gov Both inhibitors share the mechanism of preventing GDP-GTP exchange on Gαq subunits. nih.govfrontiersin.orgresearchgate.netpnas.org

Despite their structural similarities, key differences in their pharmacokinetic and pharmacodynamic profiles have been observed in preclinical studies. A notable distinction lies in their residence time at Gq proteins; FR900359 demonstrates a significantly longer residence time (92.1 minutes) compared to this compound (3.8 minutes) at 37°C. acs.orgnih.gov

Metabolic stability studies showed that FR900359 is metabolized faster than this compound by both human and mouse liver microsomes. acs.orgnih.gov Plasma protein binding also differs, with FR900359 showing lower binding (35%) compared to this compound (79%). acs.orgnih.gov

Tissue distribution after intratracheal administration in mice indicated that FR900359 accumulated more in the lung, while this compound was more broadly distributed to other organs. acs.orgnih.gov These differences in properties, particularly the longer residence time, contribute to variations in pharmacodynamic effects. For instance, FR900359 demonstrated a significantly more prolonged pharmacological effect than this compound in a mouse model of methacholine-induced bronchoconstriction. nih.gov Both compounds are predicted to have low permeability across the blood-brain barrier. acs.orgnih.gov

Methodological and Technological Advances Facilitated by Ym 254890

Contribution to the Development of G Protein-Targeting Pharmacological Agents

While YM-254890 was initially characterized as highly selective for Gαq/11, more recent studies have provided evidence for a broader spectrum of inhibition, including effects on Gαs and biased inhibition of Gαi/o signaling under certain conditions. nih.govbiorxiv.org This evolving understanding of its specificity, while refining its classification, does not diminish its importance as a lead compound. The structural information derived from studies of this compound bound to Gαq has provided insights into potential targeting sites for the development of new small molecules aimed at selectively inhibiting specific Gα subunits. pnas.orgnih.govwustl.edu The development of structurally similar compounds like FR900359, which also inhibits Gαq/11, further highlights the utility of this compound as a template for the synthesis and study of novel G protein inhibitors. acs.orgresearchgate.netnih.gov Efforts to synthesize simplified analogs of this compound, while challenging due to its complex structure, are ongoing to develop more synthetically tractable inhibitors. wustl.edu

Enhancement of Mechanistic Understanding of G Protein Activation and Inhibition

This compound has been instrumental in elucidating the molecular mechanisms governing G protein activation and inhibition, particularly within the Gαq family. Its mode of action involves binding to a hydrophobic cleft between the GTPase and helical domains of Gαq, thereby stabilizing the inactive GDP-bound form and preventing the conformational changes necessary for GTP binding and activation. pnas.orgnih.govacs.org This direct interaction with the Gα subunit and its effect on nucleotide exchange have provided critical insights into the dynamics of G protein signaling.

Structural analyses, including X-ray crystallography of the Gαqβγ–this compound complex, have been pivotal in understanding the precise binding site and the interactions that confer its inhibitory activity. pnas.orgnih.gov These studies have revealed that this compound interacts directly with key regions like Switch I, impairing linker flexibility and maintaining the inactive state. pnas.orgnih.gov Furthermore, research using computational techniques and molecular dynamics simulations has explored the allosteric effects of this compound, suggesting it acts as an "allosteric glue" that stabilizes the interaction between Gα and Gβγ, even with minimal direct contact with Gβγ. researchgate.netnih.gov This allosteric modulation contributes to its potency and specificity. nih.gov Studies comparing this compound with related inhibitors and analyzing the impact of mutations in the Gαq binding pocket have further refined the understanding of the structural determinants of inhibitor sensitivity and G protein selectivity. researchgate.netdiva-portal.org

Utility in High-Throughput Screening and Probe Development

This compound's potency and relatively specific (though increasingly understood to be nuanced) inhibition of G proteins have made it a valuable tool in high-throughput screening (HTS) and the development of chemical probes. HTS is a crucial process in drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. rsc.orgbmglabtech.com As a well-characterized inhibitor of G protein signaling, this compound can be used in HTS assays to identify compounds that modulate G protein activity, either through the same or different mechanisms.

Future Directions in Ym 254890 Research

Further Refinement of G Protein Selectivity Profiling

While YM-254890 has been established as a potent and selective inhibitor of Gαq/11 proteins, recent studies suggest a more nuanced selectivity profile that warrants further investigation. This compound inhibits Gαq/11 signaling by blocking the exchange of GDP for GTP, effectively locking the G protein in an inactive state by binding to a hydrophobic cleft between the GTPase and helical domains of Gαq. nih.govnih.govpnas.org This binding stabilizes the inactive GDP-bound form through interactions with switch I and impairs linker flexibility. nih.govpnas.org

However, some research indicates that this compound may also exert effects on other G protein families under certain conditions. For instance, studies in human coronary artery endothelial cells (HCAEC) unexpectedly found that this compound significantly suppressed cAMP elevation induced by multiple Gs-coupled receptors, suggesting potential inhibition of Gαs proteins. nih.govbiorxiv.org Additionally, while initially thought to have minimal impact on Gαi/o proteins, there is evidence suggesting a potential "biased inhibition" on Gi/o signaling, possibly through the sequestration of Gβγ subunits released from Gi/o proteins by the this compound/Gαq-GDP complex. nih.gov Limited data are available concerning its selectivity against G15 and Gβγ subunits, and further studies are required to establish its complete profile with respect to different G protein families. nih.gov

Future research should focus on systematic pharmacological evaluations using purified G proteins and various cell systems to precisely map the interactions of this compound with all G protein families (Gαq/11, Gαi/o, Gαs, and Gα12/13) and their subunits (Gα and Gβγ). nih.govbiorxiv.org Computational studies, such as Markov state models from molecular dynamics simulations, are being employed to understand the conformational dynamics that contribute to this compound's specificity and could help predict interactions with other G proteins. nih.govresearchgate.netbiorxiv.org Further studies focused on this compound interaction with different purified G proteins are needed to further understand its molecular mechanism. biorxiv.org

Rational Design and Synthesis of this compound Analogs and Derivatives

The complex cyclic depsipeptide structure of this compound has posed challenges for its total synthesis, which was first reported in 2016. acs.orgjst.go.jp This complexity has limited the widespread generation and testing of numerous analogs. However, the availability of the X-ray crystal structure of this compound bound to Gαq has provided a structural basis for rational design efforts. nih.govpnas.orgwustl.edu

Future directions in this area involve developing more versatile and scalable synthetic routes to this compound and its analogs. wustl.eduresearchgate.net The goal is to create derivatives with potentially improved potency, selectivity, pharmacokinetic properties, or tissue-specific delivery. acs.org Simplified analogs, where peptide linkers are replaced with hydrocarbon chains, have been synthesized, demonstrating biological activity albeit with reduced potency compared to the parent compound. wustl.eduresearchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial to understand how modifications to the this compound structure affect its binding affinity and inhibitory activity against different G proteins. jst.go.jpwustl.edu While initial analog synthesis has not yet yielded molecules with increased inhibitory potency in certain assays, the development of convergent synthetic approaches is expected to facilitate the generation of a wider variety of derivatives for future evaluation. acs.orgwustl.edu

Expanded Application in Diverse Preclinical Disease Models and Translational Research

This compound has proven to be a valuable tool for investigating Gαq/11-mediated processes and has shown efficacy in various animal models of disease. acs.orgacs.orgnih.gov Its application in preclinical and translational research is expected to expand into a wider range of diseases where Gαq/11 signaling plays a significant role.

Diseases driven by the activation of the Gαq pathway, such as uveal melanoma, represent a key area for future investigation. nih.govresearchgate.netbiorxiv.orgresearchgate.netaacrjournals.org this compound has shown promising preclinical results in inhibiting constitutively active Gαq/11 in uveal melanoma cell lines and xenograft models. nih.govresearchgate.netbiorxiv.orgresearchgate.netaacrjournals.org Combination therapies, such as the co-inhibition of Gαq and MEK, have demonstrated synergistic efficacy in uveal melanoma models, suggesting a potential therapeutic strategy for targeting Gαq-driven melanomas. aacrjournals.org

Beyond cancer, this compound's potential is being explored in conditions involving aberrant Gαq/11 signaling, including cardiovascular diseases, inflammatory disorders, and potentially neurological conditions. nih.govhellobio.comresearchgate.netnih.gov Studies have demonstrated its antithrombotic and thrombolytic effects in rat models of arterial thrombosis by inhibiting platelet aggregation mediated by Gαq-coupled receptors. hellobio.comresearchgate.netnih.gov

Future research will likely involve utilizing this compound and its improved analogs in more complex in vitro systems, such as primary cells, tissues, and organoids, as well as in a broader array of in vivo disease models to fully elucidate the therapeutic potential of Gαq/11 inhibition. acs.org Translational research will focus on assessing the pharmacokinetics and pharmacodynamics of this compound and its derivatives in relevant models to pave the way for potential clinical applications. acs.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5362205 |

| FR900359 | 6918769 |

| Forskolin | 46816 |

| Pertussis Toxin | 372246 |

| Cholera Toxin | 57225874 |

| UTP | 1247 |

| ATP | 5950 |

| ADP | 6022 |

| U46619 | 5311188 |

| A23187 | 15552 |

| JWH133 | 9943090 |

| SB334867 | 135407103 |

| Orexin-A | 7063417 |

| WU-07047 | (Not found in search results) |

| WU-09060 | (Not found in search results) |

| CYSLTR2 | 11253 |

| GNAQ | 2600 |

| GNA11 | 2796 |

| GNA14 | 9630 |

| GNA15 | 9306 |

| GNA16 | 2797 |

| KRAS | 3845 |

Data Table Example (Illustrative based on search results):

While specific detailed quantitative data tables spanning multiple experiments were not consistently present across the search results in a format easily extractable for interactive table generation without interpretation or synthesis beyond the scope of the instructions, the following illustrates how data on this compound's inhibitory effects could be presented if available in a structured format.

Illustrative Data: Inhibition of Platelet Aggregation by this compound

Based on findings indicating this compound inhibits ADP-induced platelet aggregation jst.go.jphellobio.comresearchgate.netnih.gov:

| Stimulating Agent | This compound IC50 (µM) | Reference |

| ADP | < 0.6 | jst.go.jpresearchgate.net |

| ADP | 0.92 ± 0.28 | researchgate.net |

This table format allows for presenting inhibitory potency data (IC50 values) from different studies or conditions. More detailed tables could include data on inhibition of specific signaling pathways (e.g., Ca2+ mobilization, ERK phosphorylation, cAMP levels) induced by various GPCR agonists in the presence of this compound, drawing from results like those presented in references nih.gov and biorxiv.org. However, generating interactive tables requires specific data points and their associated values, which were described narratively or within figures in the search results rather than in explicit tabular format.

常见问题

Q. What is the molecular mechanism by which YM-254890 inhibits Gαq/11 proteins?

this compound binds to a hydrophobic cavity between the GTPase and helical domains of Gαq/11, stabilizing the GDP-bound inactive state and preventing GDP/GTP exchange. This inhibits downstream signaling by locking Gαq/11 in its inactive conformation . Methodological Insight: Use X-ray crystallography (e.g., PDB structures) or mutagenesis to validate binding interfaces. For functional assays, measure GTPγS binding in the presence of this compound to confirm inhibition of nucleotide exchange .

Q. How can researchers validate the specificity of this compound for Gαq/11 in cellular models?

Design experiments using cells expressing Gαq/11-coupled receptors (e.g., P2Y1 or M1 muscarinic receptors) versus Gαi/s-coupled receptors (e.g., P2Y12 or β2-adrenergic receptors). Measure downstream signals like Ca²⁺ mobilization (Gq) or cAMP levels (Gs/Gi). This compound selectively blocks Gq-mediated Ca²⁺ flux but not Gi-mediated cAMP inhibition at low concentrations (IC₅₀ ~31 nM for Gq) .

Q. What in vitro assays are recommended to study this compound's effects on platelet aggregation?

Use ADP-induced platelet aggregation assays with human or rat platelet-rich plasma. This compound inhibits ADP-P2Y1 signaling (Gq-coupled) but not P2Y12 (Gi-coupled). Monitor aggregation via turbidimetry and confirm specificity using Gαq/11-knockout models or competitive inhibitors .

Q. How does this compound compare to FR900359 in potency and selectivity?

Both are macrocyclic depsipeptides with similar Gαq/11 inhibition (low nM IC₅₀). However, FR900359 may exhibit longer-lasting effects due to higher stability. Use side-by-side dose-response assays in Gq/11-dependent pathways (e.g., IP1 accumulation or ERK phosphorylation) to compare efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings about this compound's selectivity for Gαq versus Gαs?

While initially reported as Gαq-specific, this compound was later shown to inhibit Gαs-mediated cAMP elevation in human coronary artery endothelial cells (HCAECs) at 30 nM. To address this, perform parallel assays in cells with defined G protein coupling (e.g., HEK293 transfected with Gs-coupled receptors) and include controls for off-target effects (e.g., forskolin-induced cAMP). Context-dependent signaling bias or cell-type-specific G protein expression may explain discrepancies .

Q. What structural insights guide the design of this compound analogs with improved selectivity?

The X-ray structure of this compound bound to Gαq reveals critical interactions with Arg60 and hydrophobic residues in the interdomain cleft. Mutagenesis studies (e.g., R60K in Gαq) reduce inhibitor sensitivity. Use computational docking and SAR studies to modify the macrocycle’s phenyl group or depsipeptide backbone, as seen in analogs like YM-13 and YM-18, which retain Gq inhibition but lack cross-reactivity .

Q. How can researchers investigate this compound's efficacy against oncogenic Gαq/11 mutants (e.g., R183C vs. Q209L)?

Express constitutively active mutants (R183C, Q209L) in HEK293 cells and assess inhibition of serum response factor (SRF)-mediated transcription. This compound fully inhibits R183C (reduced GTP hydrolysis) but not Q209L (GTPase-deficient). Use luciferase reporters and GTPase activity assays to dissect mutant-specific mechanisms .

Q. What methodological approaches are recommended to study this compound's "biased inhibition" of Gi/o signaling?

In HCAECs, this compound blocks Gi/o-coupled CXCR4-mediated ERK1/2 activation but not cAMP inhibition. Use phospho-ERK Western blotting and cAMP ELISA alongside pertussis toxin (PTX) controls. This biased effect may arise from differential stabilization of Gαβγ conformations; employ BRET or FRET probes to monitor real-time G protein dynamics .

Q. How does limited synthetic availability of YM-254490 impact reproducibility in preclinical studies?

Prior reliance on natural sources led to batch variability and scarcity. Use synthetic this compound (validated via total synthesis protocols) for consistency. Share protocols for in-house synthesis, including solid-phase peptide synthesis and cyclization steps, as described in recent SAR studies .

Q. What in vivo models are suitable for studying this compound's therapeutic potential in cancer or thrombosis?

For thrombosis, use rat arterial injury models to assess antithrombotic efficacy. In cancer, employ xenografts expressing Gαq-mutant melanomas (e.g., uveal melanoma) to evaluate tumor growth inhibition. Monitor toxicity via platelet counts and hemodynamic parameters, as Gq inhibition may lower blood pressure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。